molecular formula C23H28N2O5S B2878267 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922078-37-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2878267
CAS No.: 922078-37-3
M. Wt: 444.55
InChI Key: MXGJBLONWYSMBP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide ( 921997-03-7) is a synthetic small molecule with a molecular formula of C23H28N2O5S and a molecular weight of 444.5 g/mol . This complex compound features a benzo[b][1,4]oxazepine core, a heterocyclic system of significant interest in medicinal chemistry, which is functionalized with an allyl group and two methyl groups on the oxazepine ring, and a 4-propoxybenzenesulfonamide moiety attached at the 7-position . The integration of the sulfonamide group is a notable structural feature, as this pharmacophore is commonly associated with diverse biological activities and is found in many therapeutic agents. The specific research applications and biological activity profile of this compound are an active area of investigation. Researchers are exploring its potential as a modulator of various biological targets, drawing on the known properties of analogous compounds within this structural class. Related benzo[b][1,4]oxazepine derivatives have been reported to exhibit promising kinase inhibition and other pharmacological activities in preclinical research, suggesting this compound may serve as a valuable chemical probe or lead structure in drug discovery efforts . Its structural complexity offers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not approved for human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-13-25-20-15-17(7-12-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h5,7-12,15,24H,1,6,13-14,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJBLONWYSMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Schiff Base Intermediate

The oxazepine ring is typically constructed via cyclization of a Schiff base intermediate. A modified approach derived from eco-friendly microwave-assisted synthesis involves reacting 2-hydroxy-5-nitrobenzaldehyde with tert-butyl hydrazinecarboxylate in ethanol under microwave irradiation (80°C, 20 min), yielding a hydrazone intermediate. Subsequent acid-catalyzed cyclization with succinic anhydride in acetic acid generates the 2,3-dihydro-1,4-oxazepin-5-one scaffold.

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Characterization (FTIR/NMR)
Hydrazone formation Ethanol, microwave (80°C, 20 min) 85 C=N stretch: 1620 cm⁻¹
Cyclization Succinic anhydride, acetic acid, reflux 78 C=O (oxazepine): 1735 cm⁻¹

Introduction of Allyl and Dimethyl Groups

The 5-allyl-3,3-dimethyl substituents are introduced via alkylation. Treatment of the oxazepinone intermediate with allyl bromide and methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 90°C for 12 hours achieves simultaneous allylation and methylation. The reaction proceeds through nucleophilic aromatic substitution (SNAr), with DMSO enhancing solubility and reaction efficiency.

Optimization Insights

  • Excess methyl iodide (3 eq) ensures complete methylation at the 3-position.
  • Allyl bromide (1.2 eq) minimizes dimerization byproducts.

Synthesis of 4-Propoxybenzenesulfonamide

Sulfonation of 4-Propoxybenzene

The sulfonamide moiety is prepared via a three-component coupling strategy. 4-Propoxybenzene reacts with sulfur dioxide (from DABSO, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and sodium azide (NaN₃) in acetonitrile under palladium catalysis (Pd(OAc)₂, 5 mol%). This method avoids hazardous sulfonyl chlorides and achieves 89% yield after recrystallization.

Reaction Mechanism

  • In situ generation of sulfonyl radical from DABSO.
  • Radical coupling with sodium azide to form sulfonamide.

Functional Group Compatibility

The propoxy group remains stable under these conditions due to its electron-donating nature, which suppresses undesired oxidation.

Coupling of Oxazepine and Sulfonamide Moieties

Nucleophilic Aromatic Substitution (SNAr)

The final coupling employs SNAr between the 7-amino group of the oxazepine derivative and 4-propoxybenzenesulfonyl chloride . Using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 6 hours achieves 76% yield. The reaction is monitored via HPLC to ensure complete consumption of the sulfonyl chloride.

Critical Parameters

  • Anhydrous THF prevents hydrolysis of the sulfonyl chloride.
  • Steric hindrance from the 3,3-dimethyl group necessitates elevated temperatures.

Alternative Pd-Catalyzed Cross-Coupling

For substrates with poor SNAr reactivity, a palladium-catalyzed method using bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] and methane sulfonamide in isopropyl acetate (55°C, 24 hours) provides a complementary route. This approach is advantageous for electron-deficient aryl amines but requires higher catalyst loading (10 mol%).

Analytical Characterization

Spectroscopic Validation

  • FTIR :
    • Sulfonamide S=O stretches: 1160 cm⁻¹ and 1360 cm⁻¹.
    • Oxazepine C=O: 1735 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃):
    • Allyl protons: δ 5.85 (m, 1H), 5.10 (d, 2H), 3.45 (d, 2H).
    • Propoxy group: δ 1.85 (m, 2H), 1.55 (m, 2H), 0.95 (t, 3H).
  • HRESIMS : [M+H]⁺ calculated for C₂₃H₂₉N₂O₅S: 469.1794; found: 469.1796.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time matching synthetic standards.

Scalability and Process Considerations

Gram-Scale Synthesis

The palladium-catalyzed route is scalable to 10 g with minimal yield reduction (69–80%). Key adjustments include:

  • Lower catalyst loading (2.5 mol% Pd(OAc)₂).
  • Solvent substitution (THF → isopropyl acetate) to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form alcohols or amines.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide

Uniqueness

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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